4-(Pyrrolidin-1-ylmethyl)benzonitrile

Vue d'ensemble

Description

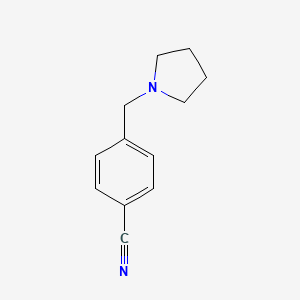

4-(Pyrrolidin-1-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H14N2 It features a pyrrolidine ring attached to a benzonitrile moiety via a methylene bridge

Mécanisme D'action

Target of Action

The primary target of 4-(Pyrrolidin-1-ylmethyl)benzonitrile is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. Once activated, the receptor stimulates the expression of specific genes, which leads to physiological changes .

Mode of Action

This compound acts as a selective androgen receptor modulator (SARM) . It binds to the androgen receptor, leading to a conformational change in the receptor. This change allows the receptor to interact with specific regions of DNA, influencing the transcription of target genes . The specific interaction of this compound with the androgen receptor and its subsequent effects on gene expression result in its unique pharmacological profile .

Biochemical Pathways

Given its role as a sarm, it likely influences pathways related to muscle growth and bone density

Pharmacokinetics

The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic profile . Pyrrolidine derivatives are known to have good bioavailability and can efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the androgen receptor. As a SARM, it selectively modulates the receptor’s activity, which can lead to anabolic effects such as increased muscle mass and bone density .

Analyse Biochimique

Biochemical Properties

4-(Pyrrolidin-1-ylmethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form complexes with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit or activate enzymes by binding to their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyrrolidine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or electrophiles can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

4-(Pyrrolidin-1-ylmethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Pyrrolidin-1-yl)benzonitrile

- 4-(Morpholin-4-ylmethyl)benzonitrile

- 4-(Piperidin-1-ylmethyl)benzonitrile

Uniqueness

4-(Pyrrolidin-1-ylmethyl)benzonitrile is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds like 4-(Morpholin-4-ylmethyl)benzonitrile, which contains a morpholine ring, or 4-(Piperidin-1-ylmethyl)benzonitrile, which contains a piperidine ring. These differences can significantly affect the compound’s reactivity and interaction with biological targets.

Activité Biologique

4-(Pyrrolidin-1-ylmethyl)benzonitrile is a compound recognized for its biological activity, particularly as a selective androgen receptor modulator (SARM). This article delves into the compound's mechanisms of action, pharmacokinetics, and cellular effects, supported by relevant data and case studies.

Target of Action

The primary target of this compound is the androgen receptor (AR) . As a SARM, it selectively binds to ARs, leading to anabolic effects in various tissues such as muscle and bone while minimizing undesirable effects on other tissues like the prostate .

Mode of Action

The compound functions by modulating the activity of the androgen receptor. This modulation can stimulate muscle growth and enhance bone density through specific signaling pathways. It has been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation .

Pharmacokinetics

Pharmacokinetic studies indicate that the pyrrolidine ring structure contributes significantly to the compound's bioavailability and metabolic stability. The compound exhibits favorable pharmacokinetic properties, including:

- Half-life : Approximately 1 hour in certain animal models.

- Bioavailability : High levels of bioavailability have been reported in mouse models, suggesting effective systemic circulation post-administration .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It modulates key signaling pathways that regulate gene expression and cellular metabolism.

- Anabolic Effects : The compound has demonstrated significant anabolic effects in muscle tissues, promoting muscle hypertrophy without adversely affecting prostate tissue .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Muscle Growth Studies : In animal models, treatment with this compound resulted in increased lean muscle mass and improved physical performance metrics compared to control groups .

- Bone Density Improvement : Research indicates that the compound may enhance bone mineral density, providing a potential therapeutic avenue for osteoporosis.

- CNS Effects : Preliminary findings suggest that the compound may also exert beneficial effects on the central nervous system, although these effects require further investigation .

Data Table

The following table summarizes key pharmacokinetic parameters and biological activities observed in studies involving this compound:

| Parameter | Value | Notes |

|---|---|---|

| Half-life | ~1 hour | Measured in NMRI mice |

| Bioavailability | 74% | Following subcutaneous administration |

| Anabolic Effect on Muscle | Significant increase | Observed in multiple animal studies |

| Bone Density Improvement | Enhanced | Potential therapeutic application |

| CNS Activity | Preliminary evidence | Further research needed |

Propriétés

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h3-6H,1-2,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURIZTVQZBYWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407167 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78064-96-7 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.